![molecular formula C14H13BrN2O2 B5375218 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B5375218.png)
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is an organic compound with the molecular formula C14H13BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 5th position and a methoxyphenylmethyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Methoxyphenylmethylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-bromopicolinic acid and 4-methoxybenzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products
Substitution: Depending on the nucleophile used, products such as 5-azido-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide or 5-thiocyanato-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide can be formed.
Hydrolysis: The major products are 5-bromopicolinic acid and 4-methoxybenzylamine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is not well-documented. its structure suggests potential interactions through:
Halogen Bonding: The bromine atom can participate in halogen bonding with other molecules.
Hydrogen Bonding: The amide group can form hydrogen bonds with suitable acceptors and donors.
Pi-Pi Stacking: The aromatic rings (pyridine and benzene) can participate in pi-pi stacking interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxy-4-methylpyridine: Similar structure with a methoxy group at the 2nd position and a methyl group at the 4th position.
5-bromo-N-methoxy-N-methylpyridine-3-carboxamide: Similar structure with a methoxy and methyl group attached to the nitrogen atom of the carboxamide group.
Uniqueness
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is unique due to the presence of the methoxyphenylmethyl group, which can influence its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-4-2-10(3-5-13)7-17-14(18)11-6-12(15)9-16-8-11/h2-6,8-9H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGGOGVCZBNYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669729 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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